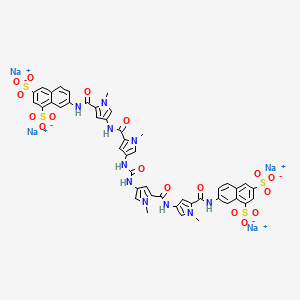
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Descripción general
Descripción
PNU-145156E, also known as FCE26644, is a novel angiogenesis inhibitor. PNU-145156E blocked circulating angiogenesis-promoting growth factors in animal studies and exhibited an antitumor effect in murine solid tumors. PNU-145156E is chemically a polyanionic, polysulfonated derivative of distamycin A consisting in a skeleton of 4-methyl pyrrole rings ending in two naphthalene rings with four sulfonic groups in the 1,3 positions. PNU-145156E shows structural similarities to suramin. This compound is able to form complexes with different growth factors involved in the neoangiogenic process, in particular bFGF. Through this mechanism PNU-145156E inhibits the binding of bFGF to its receptor.
Actividad Biológica
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt, also referred to as Suradista, is a complex sulfonated compound derived from distamycin A. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of cancer therapy and antiangiogenesis.
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple sulfonic acid groups and imino linkages involving pyrrole units. Its molecular formula is C24H22N4Na4O6S2, indicating a significant degree of sulfonation which enhances its solubility in aqueous environments. The presence of carbonyl and imino groups contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Suradista exhibits notable antitumor properties, particularly through its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth. Studies have shown that this compound effectively binds to heparin and selenate-binding sites on basic fibroblast growth factor (bFGF), thereby disrupting bFGF-mediated signaling pathways essential for angiogenesis .
Case Studies
- In Vitro Studies : Research has demonstrated that Suradista shows cytotoxic effects against various cancer cell lines. In particular, it has been evaluated against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicated significant dose-dependent cytotoxicity, with the highest efficacy observed in the LoVo cell line .
- Mechanism of Action : The mechanism underlying the antitumor activity of Suradista involves the inhibition of key growth factors like platelet-derived growth factor beta (PDGF beta) and interleukin-1 beta. These factors are crucial for tumor proliferation and metastasis .
Antiangiogenic Activity
Suradista's antiangiogenic properties have been highlighted in various studies:
- Inhibition of Endothelial Cell Proliferation : The compound has been shown to inhibit endothelial cell proliferation in vitro, which is critical for preventing tumor-induced angiogenesis.
- Binding Affinity : The binding affinity of Suradista to bFGF suggests that it could serve as a therapeutic agent by blocking the interaction between bFGF and its receptors on endothelial cells .
Cytotoxicity Evaluation
The cytotoxicity assessment of Suradista has been conducted using both plant cells (Triticum aestivum) and aquatic crustaceans (Artemia franciscana and Daphnia magna). Results indicated that while some derivatives exhibited moderate toxicity towards aquatic organisms, they were largely non-toxic to plant cells, suggesting selective cytotoxicity towards certain cell types .
Comparative Analysis with Other Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Suradista | Antitumor, Antiangiogenic | Inhibits bFGF binding |
| Distamycin A | Antitumor | DNA binding and transcription inhibition |
| Sulfonated Derivatives | Varies | Depends on specific structure |
Propiedades
Número CAS |
154788-16-6 |
|---|---|
Fórmula molecular |
C45H40N10NaO17S4 |
Peso molecular |
1144.1 g/mol |
Nombre IUPAC |
tetrasodium;7-[[4-[[4-[[5-[[5-[(6,8-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C45H40N10O17S4.Na/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72;/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72); |
Clave InChI |
WDHXBRGKGONDJX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
154788-16-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolcarbonylimino(N-methyl-4,2-pyrrol)carbonylimino))-bis(1,3-naphthalenedisulfonic acid) FCE 26644 FCE-26644 PNU 145156E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















